![molecular formula C6H12ClN B6250244 rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride CAS No. 18150-19-1](/img/new.no-structure.jpg)
rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride
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Overview
Description
rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.1.0]hexane ring system, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The amine group is then introduced through a series of reactions, often involving reductive amination or nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The final compound is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Scientific Research Applications
rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine hydrochloride
- (1R,5S,6R)-3-oxabicyclo[3.1.0]hexan-6-amine hydrochloride
Uniqueness
rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride is unique due to its specific bicyclic structure and the presence of the amine group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Biological Activity
The compound rac-(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride is a bicyclic amine that has garnered attention due to its potential biological activity. This article reviews its chemical properties, biological effects, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H12ClN
- Molar Mass : 134 g/mol
- LogP : 0.47
- Polar Surface Area : 26 Ų
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its interaction with various receptors and its potential therapeutic applications.
Receptor Interaction
Research indicates that this compound may interact with neurotransmitter systems, particularly those involving glutamate and GABA receptors. Its structural similarity to other bicyclic amines suggests potential roles in modulating synaptic transmission and neuropharmacology.
Study 1: Neuropharmacological Effects
A study investigated the effects of bicyclic amines on GABAA receptor currents in vitro. The results showed that compounds similar to this compound can potentiate GABAA receptor activity, enhancing inhibitory neurotransmission which could be beneficial in treating anxiety disorders .
Study 2: Metabotropic Glutamate Receptors (mGluRs)
Another significant area of research involves the compound's potential as a modulator of metabotropic glutamate receptors (mGluRs). Specifically, derivatives of bicyclic amines are being explored for their ability to act as agonists or antagonists at mGluRs, which are implicated in various neurological conditions such as schizophrenia and depression .
Data Table: Summary of Biological Activities
Properties
CAS No. |
18150-19-1 |
---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.6 |
Purity |
95 |
Origin of Product |
United States |
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